Cas no 675188-64-4 (5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione)

5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione structure
675188-64-4 structure
商品名:5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione
CAS番号:675188-64-4
MF:C15H15N3O3
メガワット:285.297903299332
CID:6368128
PubChem ID:7161987

5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione 化学的及び物理的性質

名前と識別子

    • 5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione
    • 5-(2,3-dihydroindol-1-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
    • F1855-0021
    • AKOS002261526
    • SMR000237052
    • MLS000724953
    • 5-(indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione
    • 675188-64-4
    • HMS1655A21
    • 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
    • 5-(indolin-1-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
    • インチ: 1S/C15H15N3O3/c1-16-13(19)11(14(20)17(2)15(16)21)9-18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,7-8H2,1-2H3
    • InChIKey: CNHCHZQMIRFFRM-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(=O)/C(=C/N2C3=C(C=CC=C3)CC2)/C(=O)N(C)C1=O

計算された属性

  • せいみつぶんしりょう: 285.11134135g/mol
  • どういたいしつりょう: 285.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1855-0021-2mg
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
675188-64-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1855-0021-2μmol
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
675188-64-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1855-0021-5mg
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
675188-64-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1855-0021-3mg
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
675188-64-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1855-0021-5μmol
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
675188-64-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1855-0021-4mg
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
675188-64-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1855-0021-1mg
5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
675188-64-4 90%+
1mg
$54.0 2023-05-17

5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione 関連文献

5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trioneに関する追加情報

Introduction to 5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS No. 675188-64-4)

5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound belongs to the class of heterocyclic molecules, incorporating both indole and diazinane moieties, which are known for their diverse pharmacological properties. The chemical structure of this compound is characterized by a central diazinane core substituted with a methylidene group and an indole ring at the 5-position. This arrangement suggests potential interactions with biological targets such as enzymes and receptors, making it a promising candidate for further investigation in drug discovery.

The CAS No. 675188-64-4 assigned to this compound underscores its unique identity and distinguishes it from other structurally similar molecules. In the realm of synthetic chemistry, the preparation of such intricate heterocyclic systems often requires meticulous planning and advanced methodologies to ensure high yield and purity. The synthesis of 5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione likely involves multi-step reactions, including cyclization processes to form the diazinane ring and functional group transformations to introduce the indole moiety. The precise control of reaction conditions is crucial to achieving the desired product architecture.

Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of complex molecules like 5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione with greater accuracy. Molecular docking studies have been instrumental in identifying potential binding interactions with target proteins. For instance, the indole ring is a well-known pharmacophore that interacts with various biological systems due to its ability to engage in hydrogen bonding and π-stacking interactions. The diazinane core adds another layer of complexity, potentially influencing the compound's solubility and metabolic stability.

In the context of medicinal chemistry, the structural features of 5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione make it an intriguing candidate for further exploration in therapeutic applications. The compound's dual functionality—combining an indole scaffold with a diazinane ring—suggests potential applications in areas such as anti-inflammatory or anticancer therapies. Indole derivatives are widely studied for their biological activities due to their presence in natural products like tryptophan metabolites. Similarly, diazinane derivatives have shown promise in various pharmacological contexts.

The pharmacokinetic properties of 5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione are also of considerable interest. Factors such as solubility in biological fluids and metabolic stability can significantly influence its efficacy as a drug candidate. Computational modeling has been used to predict these properties before experimental validation is conducted. For example, virtual screening techniques can help identify optimal modifications to enhance solubility or prolong half-life without compromising bioactivity.

Current research trends indicate that hybrid molecules combining multiple heterocyclic systems are becoming increasingly important in drug discovery. The combination of indole and diazinane moieties in 5-(2,3-dihydro-1H-indol-1-ylmethylidene)-1-methyl)-dimethyldiazinane)-trione exemplifies this trend toward structurally diverse candidates. Such hybrid compounds often exhibit enhanced biological activity due to synergistic effects between different pharmacophoric regions.

The synthesis and characterization of 5-(2-methylidene)-dimethyldiazinane)-trione have also contributed valuable insights into synthetic methodologies applicable to other complex heterocycles. Techniques such as transition metal-catalyzed coupling reactions and asymmetric synthesis have been employed to construct key structural motifs efficiently. These advances not only facilitate the preparation of this specific compound but also provide tools for developing related molecules with tailored properties.

In conclusion, 5-(methylene)-dimethyldiazinane)-trione represents a fascinating example of how structural complexity can lead to novel pharmacological opportunities. Its unique combination of an indole ring and a diazinane core positions it as a promising candidate for further exploration in medicinal chemistry. As research continues in this area, 5-(methylene)-dimethyldiazinane)-trione may contribute valuable insights into developing new therapeutic agents targeting various diseases.

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